
L-Tyrosine methyl ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
H-Tyr-OMe can be synthesized through the esterification of L-tyrosine. The process involves the reaction of L-tyrosine with methanol in the presence of a catalyst such as hydrochloric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the amino acid to its methyl ester form .
Industrial Production Methods
In industrial settings, the production of H-Tyr-OMe follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Reaction Conditions for Esterification
Reactant | Catalyst | Solvent | Temperature | Yield | Source |
---|---|---|---|---|---|
L-Tyrosine | SOCl₂ | Methanol | Reflux | 97.2% | |
L-Tyrosine | H₂SO₄ (conc.) | Methanol | Reflux | 89–92% |
Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions to regenerate L-tyrosine. Stability studies show a hydrolysis half-life of 28 years at room temperature in neutral aqueous solutions, making it a stable prodrug candidate .
Hydrolysis Pathways
Condition | Reagents | Product | Application | Source |
---|---|---|---|---|
Acidic (HCl) | 2N HCl, pH 5–6 | L-Tyrosine | Analytical chemistry | |
Basic (NaOH) | 9.1% NaOH, pH 9–10 | L-Tyrosine salt | Pharmaceutical synthesis |
Amidation and Acylation
The amino group participates in amidation reactions. For example, trifluoroacetic anhydride (TFAA) in dichloromethane with pyridine yields N-trifluoroacetyl-L-tyrosine methyl ester (93.6% yield) . This intermediate is pivotal in peptide coupling and protecting-group strategies .
Key Amidation Example
Reactant | Acylating Agent | Solvent | Yield | Product | Source |
---|---|---|---|---|---|
L-Tyr-OMe hydrochloride | TFAA | Dichloromethane | 93.6% | N-Trifluoroacetyl-L-Tyr-OMe |
Etherification
L-Tyr-OMe undergoes Mitsunobu reactions for ether bond formation. In one protocol, triphenylphosphine (PPh₃) and di-tert-butyl azodicarboxylate (DTBAD) facilitate coupling with alcohols (e.g., N-Boc-ethanolamine), achieving 81.4% yield for O-alkylated derivatives .
Etherification Protocol
Substrate | Reagents | Solvent | Yield | Product | Source |
---|---|---|---|---|---|
N-Trifluoroacetyl-L-Tyr-OMe | PPh₃, DTBAD, N-Boc-ethanolamine | Tetrahydrofuran | 81.4% | O-[2-(Boc-amino)ethyl]-L-Tyr-OMe |
Sulfation
Rat liver supernatant catalyzes the sulfation of L-Tyr-OMe at pH 7.4, forming L-tyrosine methyl ester 4-sulfate . This reaction is critical for studying sulfotransferase activity .
Sulfation Parameters
Enzyme Source | pH | Cofactor | Product | Application | Source |
---|---|---|---|---|---|
Rat liver | 7.4 | 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) | L-Tyr-OMe 4-sulfate | Metabolic studies |
Bioconjugation and Radiolabeling
L-Tyr-OMe serves as a precursor for radiolabeled tracers. For instance, O-(2-[¹⁸F]fluoroethyl)-L-tyrosine is synthesized via nucleophilic substitution, enabling positron emission tomography (PET) imaging of brain tumors .
Radiolabeling Example
Substrate | Radiolabeling Agent | Application | Yield | Source |
---|---|---|---|---|
L-Tyr-OMe | [¹⁸F]fluoroethyl bromide | Neuro-oncology imaging | 85–90% |
Oxidation and Enzymatic Reactions
Tyrosinase oxidizes L-Tyr-OMe to L-dopa methyl ester , a reaction relevant in melanin biosynthesis studies. Kinetic studies show a Michaelis constant () of 0.12 mM for tyrosinase from Agaricus bisporus .
Enzymatic Oxidation Data
Enzyme Source | Substrate | (mM) | (μM/min) | Source |
---|---|---|---|---|
Agaricus bisporus | L-Tyr-OMe | 0.12 | 4.8 |
Scientific Research Applications
Synthesis of L-Tyrosine Methyl Ester
This compound can be synthesized through various methods, predominantly involving esterification processes. One common approach involves the reaction of L-tyrosine with methanol in the presence of a catalyst such as sulfuric acid. This method yields this compound hydrochloride with high purity and yield, making it suitable for further applications in chemical synthesis and research.
This compound exhibits various biological activities that make it a valuable compound in pharmacology and biochemistry.
Antitumor Activity
Research has indicated that derivatives of L-tyrosine, including this compound, can have significant effects on cancer cell lines. For example, glycosylated N-lipoyl-L-tyrosine methyl esters demonstrated promising cytotoxicity against several cancer cell lines, with IC50 values ranging from 9.4 to 13.8 μM . This suggests potential for development as anticancer agents.
Neuroprotective Effects
Studies have shown that L-tyrosine and its derivatives can enhance cognitive function and reduce stress by serving as precursors for neurotransmitters such as dopamine . This neuroprotective role highlights the importance of this compound in neurological research.
Applications in Medicinal Chemistry
This compound serves as an important intermediate in the synthesis of various pharmaceuticals and bioactive compounds.
Drug Development
The compound is utilized in the synthesis of polypeptides and other biologically active small molecules. Its ability to undergo selective modifications allows for the creation of novel therapeutic agents targeting specific biological pathways . For instance, it has been involved in synthesizing PPAR-gamma inhibitors, which are relevant in treating metabolic disorders.
Enzymatic Synthesis
This compound can also be employed in enzymatic reactions to produce more complex amino acid derivatives. For example, it has been used as a substrate for gamma-glutamyl transferase to synthesize gamma-glutamyl-L-tyrosine . This enzymatic approach provides a more environmentally friendly method for producing amino acid derivatives compared to traditional chemical methods.
Applications in Polymer Science
This compound is increasingly recognized for its role in polymer chemistry, particularly in the development of biodegradable polymers.
Biodegradable Polymers
Research has explored the incorporation of this compound into polymer matrices to enhance their biodegradability while maintaining mechanical properties . The amino acid derivative serves as a building block for polyesters that can degrade under physiological conditions, making them suitable for medical applications such as drug delivery systems.
Case Studies
Several case studies illustrate the practical applications of this compound:
- Cancer Treatment Research : A study investigated the effects of glycosylated N-lipoyl-L-tyrosine methyl esters on various cancer cell lines, demonstrating significant cytotoxicity and potential as therapeutic agents .
- Neuropharmacology : Research highlighted the impact of L-tyrosine supplementation on cognitive performance under stress conditions, suggesting its role as a neuroprotective agent .
- Polymer Development : A project focused on synthesizing biodegradable polymers using this compound derivatives showcased their potential for sustainable materials in medical applications .
Mechanism of Action
H-Tyr-OMe exerts its effects primarily through its interaction with enzymes and proteins. It can act as a substrate for enzymes involved in amino acid metabolism and protein synthesis. The methyl ester group enhances its solubility and reactivity, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
L-Tyrosine: The parent amino acid from which H-Tyr-OMe is derived.
L-Tyrosine ethyl ester: Another ester derivative with similar properties but different solubility and reactivity.
L-Tyrosine benzyl ester: A bulkier ester derivative used in specific chemical applications.
Uniqueness
H-Tyr-OMe is unique due to its balance of solubility and reactivity. The methyl ester group provides a good compromise between steric hindrance and chemical reactivity, making it suitable for a wide range of applications in research and industry .
Biological Activity
L-Tyrosine methyl ester (MeOTyr) is a methylated derivative of the amino acid L-tyrosine, which plays a significant role in various biological processes. Its biological activities are attributed to its structural properties, including the presence of phenolic and catechol moieties. This article reviews the biological activity of this compound, focusing on its antioxidant, antimicrobial, antiproliferative properties, and its role in neurotransmission and protein synthesis.
This compound is characterized by the addition of a methyl group to the hydroxyl group of L-tyrosine. This modification affects its solubility and reactivity, making it an important compound in organic synthesis and medicinal chemistry.
2.1 Antioxidant Activity
This compound exhibits significant radical scavenging activity due to its phenolic structure. Studies have shown that it can effectively neutralize free radicals, thereby protecting cells from oxidative stress. The antioxidant capacity of MeOTyr is comparable to other known antioxidants, making it a potential candidate for therapeutic applications in oxidative stress-related diseases .
2.2 Antimicrobial Activity
Research indicates that this compound has notable antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria. The compound's activity is enhanced with increasing chain length in related esters, suggesting potential for developing new antimicrobial agents .
Compound | Bacterial Strain | Activity |
---|---|---|
This compound | Staphylococcus aureus | Effective |
Escherichia coli | Moderate | |
Bacillus subtilis | High |
2.3 Antiproliferative Effects
The antiproliferative effects of this compound have been investigated using various cancer cell lines. In studies involving liver cancer cell lines (PLC/PRF/5 and HEP3B), MeOTyr showed minimal cytotoxicity at low concentrations but exhibited reduced cell viability at higher doses . The findings suggest that while this compound does not significantly inhibit cell growth at lower concentrations, it may have a role in modulating cancer cell proliferation at higher concentrations.
Cell Line | Concentration (mM) | Viability (%) |
---|---|---|
HEK293T | 0.25 | ~100 |
0.5 | ~95 | |
PLC/PRF/5 | 1 | ~90 |
HEP3B | 4 | ~20 |
2.4 Role in Neurotransmission and Protein Synthesis
This compound is involved in neurotransmitter metabolism and plays a crucial role in protein synthesis pathways. It acts as a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine, which are essential for various neurological functions . Its metabolic properties are vital for understanding neurotransmission processes and potential therapeutic applications in neurodegenerative diseases.
3. Case Studies
Case Study 1: Antioxidant Potential
A study evaluated the antioxidant activity of several amino acid esters, including this compound, using DPPH radical scavenging assays. Results indicated that MeOTyr effectively reduced DPPH radicals in a concentration-dependent manner, highlighting its potential as a natural antioxidant agent .
Case Study 2: Antimicrobial Efficacy
In another research project focusing on antimicrobial properties, this compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects on Staphylococcus aureus growth, suggesting its potential use in developing new antimicrobial therapies .
4. Conclusion
This compound exhibits diverse biological activities that make it a promising compound for further research and application in medicinal chemistry. Its antioxidant, antimicrobial, and antiproliferative properties suggest potential therapeutic roles in treating oxidative stress-related diseases, infections, and certain cancers. Continued investigation into its mechanisms of action will enhance our understanding of its biological significance and pave the way for novel therapeutic strategies.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing L-tyrosine methyl ester, and how can its purity be validated?
this compound is typically synthesized via esterification of L-tyrosine using methanol under acidic catalysis. A detailed protocol involves reacting L-tyrosine with thionyl chloride (SOCl₂) in methanol to form the methyl ester hydrochloride salt, followed by neutralization . Purity validation requires melting point determination (133–135°C, as per its literature value ), coupled with spectroscopic techniques like -NMR to confirm esterification (e.g., methyl ester peak at ~3.7 ppm) and chiral HPLC to verify enantiomeric purity .
Q. How should this compound be stored to maintain stability in experimental settings?
Storage at 0–6°C is critical to prevent hydrolysis of the ester group, which can revert the compound to L-tyrosine under ambient conditions . For long-term storage, desiccated environments or inert atmospheres (e.g., argon) are recommended. Stability should be periodically assessed via TLC or HPLC to detect degradation products .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Key methods include:
- Mass spectrometry (MS) : To confirm molecular weight (195.21 g/mol) and fragmentation patterns .
- IR spectroscopy : Detection of ester carbonyl (~1740 cm⁻¹) and phenolic –OH (~3300 cm⁻¹) stretches .
- Chiral chromatography : To distinguish from D-enantiomers, which is critical for biological studies .
- Elemental analysis : For verifying carbon, hydrogen, and nitrogen content, especially for newly synthesized batches .
Advanced Research Questions
Q. How does this compound participate in proton-coupled electron transfer (PCET) reactions, and what experimental systems demonstrate this?
In photochemical studies, this compound hydrochloride acts as a quencher for triplet-excited quinones. Its phenolic –OH group donates a proton and electron to the quinone triplet state, forming a radical pair. Rate constants () for this quenching are ~10⁹ L mol⁻¹ s⁻¹, determined via nanosecond laser flash photolysis. Isotopic substitution (e.g., deuterated –OD) and DFT calculations confirm the PCET mechanism .
Q. What are the implications of polymorphism in tyrosine alkyl esters, and how does this apply to this compound?
While L-tyrosine ethyl ester exhibits dimorphism (phases I and II), this compound’s crystal structure (orthorhombic, P2₁2₁2₁) shows similarities to phase II of the ethyl ester. Differential scanning calorimetry (DSC) and X-ray diffraction reveal that hydrogen-bond strength and packing efficiency influence phase stability. Such polymorphism studies are critical for controlling solid-state properties in drug formulation .
Q. How can this compound derivatives be used to study post-translational modifications in cellular systems?
Propargylated derivatives of this compound (e.g., N-Boc-protected analogs) serve as click chemistry handles for labeling proteins in neuronal cell models. The synthesis involves Boc protection of the amino group, followed by propargylation at the phenolic –OH. These derivatives enable tracking of serotonylation or other modifications via fluorescent azide probes .
Q. What analytical challenges arise when quantifying this compound in complex biological matrices?
Matrix effects (e.g., protein binding) and ester hydrolysis in physiological pH require stabilization via acidification (e.g., 0.1% formic acid) and rapid processing. LC-MS/MS with deuterated internal standards (e.g., D₃-L-tyrosine methyl ester) improves quantification accuracy. Limits of detection (LOD) below 1 nM are achievable using optimized gradients and MRM transitions .
Q. Methodological Considerations
- Contradictory Data : Discrepancies in melting points (e.g., 133–135°C vs. reported 130–132°C) may arise from polymorphic forms or impurities. Cross-validate with DSC and powder XRD .
- Experimental Design : For kinetic studies (e.g., PCET), control experiments with structural analogs (e.g., O-methylated derivatives) isolate the role of functional groups .
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7/h2-5,9,12H,6,11H2,1H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZPENIJLUWBSY-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40148354 | |
Record name | Tyrosine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40148354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tyrosine methylester | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029217 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1080-06-4 | |
Record name | L-Tyrosine, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1080-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tyrosine methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001080064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tyrosine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40148354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl L-tyrosinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.815 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL L-TYROSINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR2XY2Y23P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tyrosine methylester | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029217 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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